
The Chemical and Pharmacological Profile of
Cipepofol-d6-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cipepofol-d6-2

Cat. No.: B12374947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cipepofol-d6-2, a deuterated analog of

the novel intravenous anesthetic, Cipepofol. This document outlines its chemical structure,

physicochemical properties, and mechanism of action, with a focus on providing practical

information for research and development.

Chemical Structure and Properties
Cipepofol-d6-2 is a stable isotope-labeled version of Cipepofol, a short-acting general

anesthetic.[1] The deuteration is intended to modify the drug's pharmacokinetic profile,

potentially affecting its metabolism and clearance.[2] While the precise location of the six

deuterium atoms in Cipepofol-d6-2 (CAS No. 2677052-87-6) is not consistently reported

across public domains, the most plausible structure based on synthetic feasibility involves

deuteration of the isopropyl group, a common site for metabolic oxidation in related phenol

anesthetics.[3]

It is important to distinguish Cipepofol-d6-2 from other deuterated Cipepofol variants. For

instance, PubChem lists a "Cipepofol-d6" (CAS No. 2677052-88-7) with a different deuteration

pattern, identified by the IUPAC name 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-

dideuterio-6-(2-deuteriopropan-2-yl)phenol.[4] For the purpose of this guide, we will focus on

the Cipepofol-d6-2 associated with CAS number 2677052-87-6.
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The key quantitative data for Cipepofol and its deuterated analog are summarized in the table

below for easy comparison.

Property Cipepofol (HSK3486) Cipepofol-d6-2

CAS Number 1637741-58-2 2677052-87-6[5]

Molecular Formula C₁₄H₂₀O C₁₄H₁₄D₆O[5]

Molecular Weight 204.31 g/mol 210.34 g/mol [5]

IUPAC Name
2-[(1R)-1-cyclopropylethyl]-6-

propan-2-ylphenol[6]

2-[(1R)-1-cyclopropylethyl]-6-

(propan-2-yl-d6)phenol

(inferred)

Synonyms Ciprofol, HSK3486[6]
Ciprofol-d6-2, HSK3486-d6-

2[1]

Mechanism of Action: GABA-A Receptor Modulation
Cipepofol, like its parent compound propofol, exerts its anesthetic and sedative effects primarily

through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A)

receptor.[6][7] GABA is the principal inhibitory neurotransmitter in the central nervous system.

[7]

The binding of Cipepofol to the GABA-A receptor enhances the effect of GABA, leading to an

increased influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it

less likely to fire an action potential and resulting in a generalized depression of neuronal

activity.[7] Cipepofol is reported to have a higher affinity for the GABA-A receptor than propofol,

which may contribute to its greater potency.[9]
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Figure 1. Signaling pathway of Cipepofol-d6-2 at the GABA-A receptor.

Experimental Protocols
The use of deuterated compounds often involves specialized analytical techniques to track

their metabolic fate and distribution. Below are detailed methodologies for key experiments

relevant to the study of Cipepofol-d6-2.

In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of Cipepofol-d6-2 in human liver

microsomes, a common in vitro model for drug metabolism.

Materials:

Cipepofol-d6-2

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching)
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LC-MS/MS system

Procedure:

Prepare a stock solution of Cipepofol-d6-2 in a suitable organic solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

Initiate the metabolic reaction by adding Cipepofol-d6-2 and the NADPH regenerating

system to the HLM solution.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold

acetonitrile.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the remaining concentration of Cipepofol-d6-2 using a validated

LC-MS/MS method.

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Stimulated Raman Scattering (SRS) Microscopy for
Cellular Imaging
This protocol, adapted from methods used for deuterated propofol, allows for the visualization

of Cipepofol-d6-2 in living cells.[10]

Materials:

Cipepofol-d6-2

Cultured neuronal cells (e.g., primary hippocampal neurons)

Cell culture medium

DMSO

Stimulated Raman Scattering (SRS) microscope
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Procedure:

Prepare a stock solution of Cipepofol-d6-2 in DMSO.

Culture neuronal cells on glass-bottom dishes suitable for microscopy.

Dilute the Cipepofol-d6-2 stock solution in the cell culture medium to the desired final

concentration.

Incubate the cells with the Cipepofol-d6-2 containing medium for a specified period.

Mount the dish on the SRS microscope stage.

Tune the SRS microscope to the carbon-deuterium (C-D) bond vibration frequency to

specifically image the deuterated compound.

Acquire images to observe the subcellular distribution of Cipepofol-d6-2.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of Cipepofol-
d6-2.
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Figure 2. A generalized experimental workflow for Cipepofol-d6-2.

Conclusion
Cipepofol-d6-2 represents a valuable tool for investigating the pharmacokinetics and

metabolism of Cipepofol. Its use in conjunction with advanced analytical techniques can
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provide crucial insights for drug development and optimization. Further studies are warranted to

fully elucidate the impact of deuteration on its clinical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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